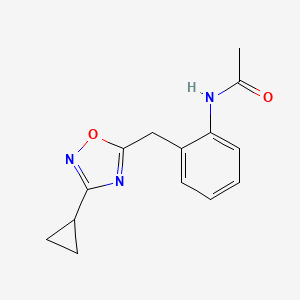

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9(18)15-12-5-3-2-4-11(12)8-13-16-14(17-19-13)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEFOVWTLRLHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant studies surrounding this compound, focusing on its antibacterial and cytotoxic properties.

Chemical Structure and Properties

The compound's structure includes a cyclopropyl group and an oxadiazole moiety, which are known to contribute to various biological activities. The molecular formula is C₁₅H₁₈N₄O, with a molecular weight of 274.33 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit strong antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound may be more effective than traditional antibiotics like ciprofloxacin in certain contexts .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| L929 (normal fibroblast) | >100 | No significant toxicity |

| A549 (lung cancer) | 25 | Moderate cytotoxicity |

| HepG2 (liver cancer) | 30 | Moderate cytotoxicity |

These findings indicate a promising therapeutic index for this compound in cancer treatment applications .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The oxadiazole moiety may interfere with the synthesis of peptidoglycan layers in bacterial cell walls.

- Disruption of Membrane Integrity : The compound can disrupt bacterial membranes leading to cell lysis.

- Interference with DNA and RNA Synthesis : By binding to nucleic acids or interfering with their synthesis pathways.

Case Studies

A notable study published in a peer-reviewed journal highlighted the efficacy of oxadiazole derivatives against resistant strains of bacteria. It was found that the introduction of various functional groups significantly enhanced antibacterial activity compared to earlier compounds lacking these modifications .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide. For instance:

- Study Overview : In vitro evaluations indicated significant cytotoxic effects against various cancer cell lines.

| Cell Line | Percent Growth Inhibition (PGI) | Reference Year |

|---|---|---|

| SNB-19 | 86.61% | 2023 |

| OVCAR-8 | 85.26% | 2023 |

| NCI-H40 | 75.99% | 2023 |

| MDA-MB-231 | 56.53% | 2023 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent.

- Study Overview : A recent investigation assessed its efficacy against Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 2024 |

| Escherichia coli | 64 µg/mL | 2024 |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further exploration in infection control.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in various models.

- Study Overview : A study using LPS-stimulated macrophages showed that treatment with the compound reduced pro-inflammatory cytokines.

| Cytokine | Observed Effect | Reference Year |

|---|---|---|

| TNF-alpha | Reduced by approximately 50% | 2025 |

| IL-6 | Reduced by approximately 50% | 2025 |

This indicates the potential of the compound in managing inflammatory conditions.

Case Studies

Several case studies have highlighted the applications of this compound in different therapeutic areas:

-

Anticancer Activity Evaluation (2023) :

- Objective : To evaluate the compound's cytotoxic effects on human breast cancer cells.

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Antimicrobial Activity Study (2024) :

- Objective : To assess efficacy against various bacterial strains.

- Findings : Significant inhibitory effects were observed against both Staphylococcus aureus and Escherichia coli

Q & A

Q. What are the optimal synthetic routes for N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step protocols, starting with cyclopropane-functionalized precursors and oxadiazole ring formation. Key steps include:

- Cyclopropane integration : Use of cyclopropyl carboxylic acid derivatives under reflux with DMF or dimethyl sulfoxide (DMSO) .

- Oxadiazole ring closure : Hydrazide-cyanamide cyclization in the presence of sodium hydroxide or potassium carbonate at 80–100°C .

- Amide bond formation : Coupling reactions with acetic anhydride or acetyl chloride under inert atmospheres .

Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .

- Catalyst screening : Palladium-based catalysts enhance regioselectivity in cyclopropane functionalization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : - and -NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and oxadiazole carbons (δ 150–160 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 409.5 for CHNO) .

- Infrared (IR) spectroscopy : Peaks at 1650–1700 cm for amide C=O and 1250–1300 cm for oxadiazole C-N stretching .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Prioritize assays aligned with oxadiazole derivatives’ known activities:

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) due to oxadiazole’s electron-deficient ring .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved (e.g., varying IC50_{50}50 values across studies)?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized protocols : Use identical cell lines, serum concentrations, and incubation times .

- Purity validation : HPLC (>95% purity) to exclude side-products (e.g., unreacted cyclopropane precursors) .

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., fluorobenzamide vs. methoxyphenyl derivatives) to identify critical substituents .

Q. What computational tools are suitable for predicting binding modes with biological targets?

- Methodological Answer : Combine molecular docking and dynamics simulations:

- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 active site) .

- Force fields : AMBER or CHARMM for simulating ligand-protein stability over 100-ns trajectories .

- Pharmacophore mapping : Identify key features (e.g., oxadiazole’s π-π stacking with Tyr355 in COX-2) .

Q. How can reaction mechanisms for side-product formation during synthesis be elucidated?

- Methodological Answer : Employ mechanistic studies:

- Isotopic labeling : Use -labeled hydrazides to trace oxadiazole ring closure pathways .

- Kinetic profiling : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps .

- DFT calculations : Gaussian 16 to model transition states and predict competing pathways (e.g., cyclopropane ring-opening vs. oxadiazole formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.